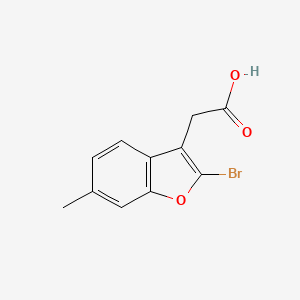

(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Organic Chemistry and Medicinal Chemistry Research

The importance of benzofuran derivatives is underscored by their broad spectrum of pharmacological applications. medcraveonline.comnih.gov These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents, among others. medcraveonline.comnih.govnih.gov The versatility of the benzofuran core allows it to interact with a variety of biological targets, making it a valuable starting point for the design of new drugs. nih.gov The ongoing research into benzofuran derivatives continues to uncover new biological activities and therapeutic applications, solidifying their importance in the field. nih.gov

The diverse biological activities of benzofuran analogs have spurred extensive research into their mechanisms of action and structure-activity relationships (SAR). By systematically modifying the benzofuran scaffold, researchers can identify key structural features responsible for specific biological effects. This approach has led to the discovery of potent and selective agents targeting a range of diseases.

For instance, certain halogenated derivatives of benzofuran have demonstrated significant cytotoxic activity against human leukemia cells, highlighting the importance of substituent effects on biological outcomes. nih.gov The position of the halogen on the benzofuran ring has been shown to be a critical determinant of its activity. nih.gov Furthermore, benzofuran derivatives have been explored as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov The following table provides a snapshot of the diverse biological activities associated with various benzofuran analogs.

| Compound Class | Biological Activity | Research Focus |

| Halogenated Benzofurans | Anticancer | Investigating the role of halogen substitution on cytotoxicity and selectivity against cancer cell lines. nih.govnih.gov |

| Benzofuran-fused Heterocycles | Anticancer | Developing hybrid molecules with enhanced drug-like profiles and cytotoxic effects. nih.gov |

| 6-Hydroxy-benzofuran Derivatives | Antitubercular | Targeting enzymes essential for the survival of Mycobacterium tuberculosis. nih.gov |

| Benzofuran Carbohydrazides | Anticancer | Exploring the impact of carbohydrazide (B1668358) and substituted benzaldehyde (B42025) moieties on anticancer activity. nih.gov |

| 2-Arylbenzofurans | Anti-inflammatory, Antioxidant | Studying the therapeutic potential of naturally occurring and synthetic 2-arylbenzofurans. rsc.org |

| Benzofuran-3-yl Acetic Acids | GPR40/FFA1 Agonists | Developing agents for the treatment of type 2 diabetes by modulating insulin (B600854) secretion. |

This table is for illustrative purposes and does not encompass all known biologically active benzofuran analogs.

The specific compound, (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid, represents a strategic convergence of key structural motifs that are of significant interest in medicinal chemistry. The rationale for its focused study can be deconstructed by examining its constituent parts:

The Benzofuran-3-acetic acid Scaffold: This core structure is a known pharmacophore. Derivatives of 2,3-dihydro-benzofuranyl-3-acetic acids, for example, have been identified as potent and selective agonists of G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 (FFA1), which are targets for glucose-dependent insulinotropic agents in the treatment of type 2 diabetes. The acetic acid side chain provides a crucial acidic functional group that can participate in key binding interactions with biological targets.

Bromine at the 2-Position: Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties and biological activity. Bromine, in particular, can increase lipophilicity, which can enhance membrane permeability. nih.gov Furthermore, the bromine atom can act as a key interacting group with a biological target, potentially through halogen bonding. Electrophilic bromination of the benzofuran system often occurs at the 2-position, making this a synthetically accessible modification. oup.comrsc.org The presence of bromine can significantly influence the cytotoxic properties of benzofuran derivatives. nih.gov

Methyl Group at the 6-Position: The inclusion of a methyl group on the benzene (B151609) ring of the benzofuran scaffold can also impact its biological profile. The methyl group can influence the electronic properties of the ring system and provide a point of steric interaction with a target receptor or enzyme. The study of closely related analogs, such as 2-(6-methyl-1-benzofuran-3-yl)acetic acid, indicates that substitution at the 6-position is a subject of academic investigation. researchgate.net

Therefore, the study of this compound is likely driven by a desire to systematically explore the structure-activity relationships of the benzofuran-3-yl acetic acid scaffold. By combining these specific substituents, researchers can probe the synergistic or antagonistic effects of these modifications on a given biological target, with the ultimate goal of developing more potent and selective therapeutic agents.

Historical Context of Benzofuran Acetic Acid Research and Key Milestones

The history of benzofuran chemistry dates back to 1870, with Perkin's initial synthesis of the parent benzofuran ring. nih.gov Since then, a vast number of synthetic methodologies have been developed to access a wide range of benzofuran derivatives. The synthesis of benzofuran-3-acetic acids has been a subject of particular interest due to their potential as pharmaceutical building blocks.

A notable milestone in this area is the development of efficient synthetic routes to this class of compounds. One such method involves the alkali-mediated rearrangement of 4-halomethylcoumarins. researchgate.net This two-step synthesis from phenols provides a convenient and high-yielding pathway to benzofuran-3-acetic acids. researchgate.net The continuous refinement of synthetic methods has been crucial in enabling the exploration of the biological activities of these compounds.

The evolution of analytical and screening techniques has also played a pivotal role in advancing benzofuran acetic acid research. The ability to rapidly synthesize and test libraries of related compounds has accelerated the pace of discovery, allowing for more systematic investigations into their structure-activity relationships.

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically rigorous overview of this compound as a representative of the broader class of benzofuran-3-yl acetic acid scaffolds. The primary objectives are:

To establish the significance of benzofuran derivatives in the fields of organic and medicinal chemistry.

To provide an overview of the diverse biological activities of benzofuran analogs, supported by relevant research findings.

To elucidate the scientific rationale for the specific structural features of this compound.

To offer a historical perspective on the research and development of benzofuran acetic acids.

By adhering to this structured outline, this article will provide a comprehensive and informative examination of the subject compound and its relevance to contemporary academic research.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEDBCJITYUYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzofuran (B130515) Core with Specific Substituents

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, leading to the development of numerous synthetic routes for its construction. nih.gov These methods often involve the formation of the furan (B31954) ring fused to a pre-existing benzene (B151609) ring, allowing for the incorporation of substituents like the methyl group at the 6-position from an appropriately chosen phenolic starting material.

Key strategies include transition-metal-catalyzed reactions, acid-catalyzed cyclizations, and intramolecular condensations. acs.orgrsc.org Transition metals, particularly palladium and copper, are instrumental in catalyzing coupling and cyclization reactions that form the benzofuran ring system. acs.orgnih.gov

Existing Synthetic Routes to Benzofuran-3-yl Acetic Acid Derivatives

Derivatives of benzofuran-3-yl acetic acid are important intermediates and target molecules. A highly efficient method for their synthesis involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide (B78521) at reflux temperatures. researchgate.net This approach provides good yields and simplifies workup procedures, avoiding the need for chromatographic purification. researchgate.net

The formation of the benzofuran ring is the critical step in the synthesis. A variety of cyclization reactions have been developed, each with its own advantages regarding substrate scope and reaction conditions.

Palladium and Copper-Catalyzed Cyclizations: One of the most common and versatile methods involves the coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization. acs.orgjocpr.com The Sonogashira coupling, catalyzed by a combination of palladium and copper complexes, is frequently employed to form the key alkyne intermediate, which then undergoes cyclization to yield the benzofuran ring. rsc.org

Acid-Catalyzed Cyclizations: Various acid-catalyzed cyclization methods are known to produce the benzofuran core. rsc.org For instance, Lewis acids like boron trifluoride diethyl etherate can promote Domino reactions between specific precursors to build the heterocyclic ring. nih.gov Similarly, Brønsted acids such as acetic acid and triflic acid can catalyze the ring-closing step under specific conditions. nih.gov

Intramolecular Wittig Reaction: This approach involves the cyclization of a phenolic ester, which upon reaction, leads to the formation of the benzofuran ring and the elimination of triphenylphosphine (B44618) oxide. nih.gov

Other Cyclization Strategies: Additional methods include the Perkin synthesis from coumarins, McMurry reactions, and intramolecular cyclizations of unsaturated acyloxy sulfone derivatives. nih.govjocpr.com Ruthenium-catalyzed cycloisomerization of specific alcohol precursors also provides a direct route to the benzofuran system. organic-chemistry.org

Interactive Table: Key Cyclization Strategies for Benzofuran Ring Synthesis

| Synthetic Strategy | Catalysts/Reagents | Precursors | Description |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | o-Halophenols, Terminal Alkynes | A two-step, one-pot reaction involving cross-coupling followed by intramolecular ring closure to form the furan ring. rsc.org |

| Acid-Catalyzed Cyclization | Lewis Acids (e.g., BF₃·OEt₂), Brønsted Acids (e.g., p-TsOH, MsOH) | α-Aryloxyketones, o-Alkynylphenols | An acid promotes the intramolecular attack of the phenolic oxygen onto a nearby functional group (e.g., ketone, alkyne) to close the ring. nih.govrsc.org |

| Intramolecular Wittig Reaction | Base | Phenolic esters with a phosphonium (B103445) ylide moiety | An intramolecular version of the Wittig reaction where a phenolic oxygen is part of the substrate, leading to the benzofuran ring. nih.gov |

| Acyloxy Sulfone Cyclization | LHMDS, p-TsOH | Acyloxy sulfones derived from phenols | Deprotonation initiates an intramolecular cyclization, followed by acid-catalyzed dehydration to yield the aromatic benzofuran. nih.gov |

Carbonylation Approaches in Arylacetic Acid Synthesis

Carbonylation reactions offer a powerful method for introducing a carboxylic acid or ester group. In the context of arylacetic acid synthesis, palladium-catalyzed carbonylation of aryl halides or pseudo-halides with carbon monoxide is a well-established technique. youtube.com This method can be applied to a suitably functionalized benzofuran precursor to construct the acetic acid side chain. sci-hub.stresearchgate.net For example, a 3-halobenzofuran derivative could be subjected to carbonylation conditions, followed by reduction or further elaboration, to yield the desired acetic acid moiety. Formic acid has also been explored as a carbonyl source in palladium-catalyzed carbonylative reactions. researchgate.net The Monsanto acetic acid process, while an industrial method for producing acetic acid from methanol, provides fundamental insights into the mechanisms of catalytic carbonylation involving rhodium and iodine promoters. youtube.com

Specific Synthesis of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid

A direct, single-pot synthesis for this compound is not prominently reported, necessitating a multi-step approach that combines the strategies outlined above. A plausible synthetic pathway involves the initial construction of a (6-methyl-1-benzofuran-3-yl)acetic acid intermediate, followed by selective bromination at the 2-position.

The synthesis would logically begin with a commercially available, appropriately substituted phenol.

Starting Material Selection: The synthesis would commence with p-cresol (B1678582) (4-methylphenol) to incorporate the required methyl group at what will become the 6-position of the benzofuran ring.

Formation of a Coumarin (B35378) Intermediate: A common route to benzofuran-3-yl acetic acids proceeds through a coumarin intermediate. researchgate.net p-Cresol can be converted into 4-bromomethyl-7-methylcoumarin (B1252153) through a series of reactions, likely involving a Pechmann condensation to form the coumarin ring, followed by radical bromination of the methyl group at the 4-position.

Conversion to the Benzofuran Acetic Acid Core: The resulting 4-bromomethyl-7-methylcoumarin can then be treated with aqueous sodium hydroxide. This reaction induces a ring-opening and subsequent recyclization/rearrangement to furnish the sodium salt of (6-methyl-1-benzofuran-3-yl)acetic acid. Acidification of the reaction mixture would yield the desired carboxylic acid precursor.

Elaboration via Bromination: The final step is the regioselective bromination of the (6-methyl-1-benzofuran-3-yl)acetic acid intermediate. The C2 position of the benzofuran ring is electron-rich and highly susceptible to electrophilic substitution. rsc.org Treatment with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent, would be expected to selectively install the bromine atom at the 2-position to yield the final target compound, this compound.

Methylation: In the proposed synthesis, the methyl group is not added to the benzofuran ring directly. Instead, it is carried through the reaction sequence from the starting material, p-cresol. This strategy avoids potential issues with regioselectivity that could arise from attempting a Friedel-Crafts methylation on the benzofuran ring system itself.

Bromination: The key to the final step is achieving selective bromination at the C2 position. The benzofuran ring is highly activated towards electrophiles at this position.

Interactive Table: Optimized Conditions for Key Transformations

| Transformation | Reagents & Catalysts | Typical Conditions | Purpose |

|---|---|---|---|

| Coumarin Hydrolysis/Rearrangement | Aqueous Sodium Hydroxide (NaOH) | Refluxing temperature | Converts a 4-bromomethylcoumarin into the corresponding benzofuran-3-yl acetic acid. researchgate.net |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Inert solvent (e.g., CCl₄, CH₂Cl₂, Acetic Acid), often with a radical initiator (for NBS) or in the dark (for Br₂) | To regioselectively introduce a bromine atom at the electron-rich C2 position of the benzofuran ring. |

The synthesis of related brominated benzofuran acetic acid derivatives, such as 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid, has been reported, typically involving the alkaline hydrolysis of the corresponding ethyl ester precursor to yield the final carboxylic acid. iucr.orgnih.gov This supports the feasibility of the final hydrolysis/acidification step in the proposed synthetic route.

Derivatization and Functionalization of the this compound Scaffold

The structure of this compound presents three primary regions for functionalization: the acetic acid side chain, the benzofuran ring, and the bromo substituent. Each of these sites can be selectively modified to generate a diverse library of derivatives with potentially unique biological activities and material properties.

Modifications at the Acetic Acid Side Chain

The carboxylic acid moiety of the acetic acid side chain is readily amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. Standard organic chemistry reactions can be employed to modify this side chain, thereby altering the molecule's polarity, steric bulk, and potential for hydrogen bonding.

Common modifications include:

Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield a range of esters. This modification can enhance lipophilicity and modulate pharmacokinetic properties.

Amide Formation: Coupling with primary or secondary amines using activating agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents can produce a wide array of amides. This allows for the introduction of diverse substituents and the formation of peptidomimetic structures.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be further functionalized.

Table 1: Examples of Acetic Acid Side Chain Modifications

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Esterification | R-OH, H⁺ (catalyst), heat | Ester (-COOR) |

| Amide Formation | R₂NH, EDC, HOBt, DMF | Amide (-CONR₂) |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Alcohol (-CH₂OH) |

Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents onto the benzene portion of the molecule. The regioselectivity of these reactions is directed by the combined electronic effects of the existing substituents: the 2-bromo group, the 6-methyl group, and the 3-acetic acid side chain.

The benzofuran ring itself is electron-rich and generally directs electrophiles to the 2- and 3-positions of the furan ring. However, since these positions are already substituted, electrophilic attack will occur on the benzene ring. The directing effects of the substituents on the benzene ring must be considered:

The 6-methyl group is an activating, ortho-, para- directing group.

The oxygen atom of the furan ring is also activating and ortho-, para- directing.

The 2-bromo group is deactivating but ortho-, para- directing. libretexts.org

The 3-acetic acid side chain is a deactivating, meta- directing group.

Considering these effects, the positions most activated for electrophilic attack are C4, C5, and C7. The C7 position is sterically hindered by the adjacent furan ring fusion. The C5 position is para to the activating methyl group and ortho to the furan oxygen, making it a likely site for substitution. The C4 position is ortho to the methyl group. The directing effects can be complex, and the actual product distribution may depend on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C4 | ortho to activating -CH₃ | Possible site of substitution |

| C5 | para to activating -CH₃, ortho to furan -O- | Likely major site of substitution |

| C7 | ortho to activating -CH₃, sterically hindered | Minor or no substitution |

Nucleophilic Substitution Reactions Involving the Bromo Substituent

The bromo group at the 2-position of the benzofuran ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions, as the ring is not sufficiently activated by strong electron-withdrawing groups. chemistrysteps.com However, under specific conditions, such as transition metal catalysis or via the formation of highly reactive intermediates, this bromo group can be replaced.

While direct SNAr is challenging, alternative strategies can be employed:

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi) can lead to a lithium-halogen exchange, generating a highly nucleophilic 2-lithiobenzofuran intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 2-position.

Transition Metal-Catalyzed Cross-Coupling Reactions: As discussed in the next section, the bromo substituent is an excellent handle for palladium- and copper-catalyzed cross-coupling reactions, which are a more common and versatile method for its functionalization.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions for Further Functionalization

The 2-bromo substituent serves as a key functional handle for a variety of powerful palladium- and copper-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of functional groups.

Palladium-Catalyzed Reactions:

Suzuki Coupling: This reaction involves the coupling of the 2-bromobenzofuran (B1272952) with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds to introduce aryl, heteroaryl, or vinyl groups. mdpi.comnih.govyoutube.com

Sonogashira Coupling: This reaction couples the 2-bromobenzofuran with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net It is a highly effective method for synthesizing 2-alkynylbenzofurans.

Copper-Catalyzed Reactions:

Ullmann Condensation: This reaction can be used to form C-O, C-N, and C-S bonds by coupling the 2-bromobenzofuran with alcohols, amines, or thiols in the presence of a copper catalyst. thieme-connect.com

Copper-Catalyzed Cross-Coupling with Organoboranes: Copper catalysts can also be employed for the cross-coupling of organoboranes with aryl bromides, offering an alternative to palladium-based methods. rsc.org

Table 3: Common Cross-Coupling Reactions for Functionalization of the 2-Bromo Group

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

| Suzuki Coupling | Pd(0) catalyst, Base | Organoboron reagent | C-C |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base | Terminal alkyne | C-C (sp) |

| Ullmann Condensation | Cu catalyst, Base | Alcohol, Amine, or Thiol | C-O, C-N, or C-S |

Green Chemistry Principles in Synthetic Approaches

The application of green chemistry principles to the synthesis and derivatization of this compound is crucial for developing environmentally sustainable processes. Key aspects of green chemistry that can be incorporated include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for example, are generally more atom-economical than classical multi-step syntheses.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical CO₂. rsc.org For instance, Suzuki and Sonogashira reactions can often be performed in aqueous media. mdpi.comnih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. The palladium- and copper-catalyzed reactions mentioned above are excellent examples of this principle. unibo.it The use of heterogeneous catalysts that can be easily recovered and reused further enhances the greenness of the process. rasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. rasayanjournal.co.in

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of benzofuran (B130515) derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) techniques allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and chemical environment of each atom within the molecule.

The structural elucidation of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid would be definitively achieved using a suite of NMR experiments.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons of the acetic acid side chain, and the methyl (-CH₃) group protons. The aromatic protons on the benzene (B151609) ring would appear as a complex pattern of singlets and doublets, with their specific chemical shifts and coupling constants determined by their positions relative to the methyl group and the fused furan (B31954) ring.

¹³C NMR: The carbon spectrum would display eleven unique signals corresponding to each carbon atom in the molecule. The presence of the electron-withdrawing bromine atom at the C2 position is predicted to cause a significant downfield shift (deshielding) for the C2 carbon compared to its non-brominated analog. The carbonyl carbon of the acetic acid group would appear at the lowest field, typically in the 170-180 ppm range.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. COSY spectra would reveal proton-proton couplings, particularly within the aromatic ring. HSQC would correlate each proton with its directly attached carbon atom. Finally, HMBC would show correlations between protons and carbons over two to three bonds, which is vital for confirming the connection of the acetic acid side chain to the C3 position of the benzofuran core and the placement of the methyl group at C6.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on data for analogous compounds and known substituent effects.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | - | ~115-120 (C-Br) |

| 3 | - | ~125-130 |

| 3a | - | ~154-156 |

| 4 | ~7.4-7.5 (d) | ~120-122 |

| 5 | ~7.0-7.1 (d) | ~124-126 |

| 6 | - | ~132-134 |

| 7 | ~7.2-7.3 (s) | ~111-113 |

| 7a | - | ~148-150 |

| -CH₂- | ~3.7-3.8 (s) | ~30-32 |

| -COOH | ~11-12 (br s) | ~171-173 |

| -CH₃ | ~2.4 (s) | ~21-22 |

NMR studies, particularly those involving the Nuclear Overhauser Effect (NOE), can provide insight into the molecule's preferred conformation in solution. For benzofuran-3-ylacetic acids, a key conformational feature is the orientation of the acetic acid side chain relative to the planar benzofuran ring. Based on crystallographic studies of the analogous compound 2-(6-methyl-1-benzofuran-3-yl)acetic acid, the solid-state structure shows the hydroxyl group of the carboxylic acid oriented away from the furan ring, in an antiperiplanar position relative to the C3 atom of the heterocycle. This conformation minimizes steric hindrance and is likely to be the low-energy conformer in solution as well.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides definitive information on the molecular weight and elemental composition of a compound, while its fragmentation pattern offers valuable structural clues. For this compound (C₁₁H₉BrO₃), the most telling feature in its mass spectrum would be the isotopic signature of the bromine atom.

Molecular Ion Peak: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, with a roughly 1:1 intensity ratio. The calculated monoisotopic mass for C₁₁H₉⁷⁹BrO₃ is 267.9738 u. Therefore, high-resolution mass spectrometry (HRMS) would show peaks around m/z 268 and 270, confirming the presence of one bromine atom.

Fragmentation Pattern: Electron impact (EI) ionization would induce fragmentation, providing structural confirmation. Key fragmentation pathways would include:

Loss of the carboxylic acid moiety: Cleavage of the side chain to lose ·COOH (45 u), leading to a fragment ion [M-45]⁺.

Loss of a bromine radical: Cleavage of the C-Br bond to yield a [M-Br]⁺ ion.

Formation of a stable cation: The most prominent peak in the spectrum of many benzofuran-3-ylacetic acids is often the benzofuranylmethyl cation, formed by the loss of the carboxyl group.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Notes |

|---|---|---|

| 268 / 270 | [C₁₁H₉BrO₃]⁺ | Molecular ion ([M]⁺), showing a ~1:1 isotopic pattern. |

UV-Vis Spectroscopy and Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions that occur between different energy levels upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is primarily governed by the benzofuran chromophore, with the substituents—bromo, methyl, and acetic acid groups—exerting modifying effects on the positions and intensities of the absorption bands.

The electronic spectra of benzofuran and its derivatives are characterized by transitions involving the π-electron system of the aromatic and heterocyclic rings. These are typically π→π* transitions, which are generally of high intensity. The presence of the oxygen heteroatom can also lead to n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands.

Detailed research on substituted benzofurans has shown that the nature and position of substituents significantly influence the electronic absorption bands. Generally, benzofuran derivatives exhibit two or three main absorption bands in the UV region. The position of the longest wavelength absorption band is particularly sensitive to the electronic effects of the substituents.

The substituents on the benzofuran ring in the title compound are a bromo group at position 2, a methyl group at position 6, and an acetic acid group at position 3.

Bromo Group (Position 2): As a halogen, the bromo group can act as a weak auxochrome due to its lone pairs of electrons, which can participate in resonance with the π-system of the benzofuran ring. This can lead to a bathochromic (red) shift of the absorption maxima.

Methyl Group (Position 6): The methyl group is an alkyl substituent and is known to cause a small bathochromic shift due to hyperconjugation.

Based on the analysis of related benzofuran structures, the UV-Vis spectrum of this compound is expected to display characteristic π→π* transitions. The table below presents representative UV-Vis absorption data for structurally related benzofuran derivatives to provide an context for the expected electronic transitions of the title compound.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid | Not Specified | Not Specified | Not Specified | researchgate.net |

| 2-(5-methyl-1-benzofuran-3-yl) acetic acid | Not Specified | Not Specified | Not Specified | researchgate.net |

| (5-methyl-benzofuran-3-yl)-acetic acid hydrazide | Not Specified | Not Specified | Not Specified | researchgate.net |

| Poly(benzofuran-co-arylacetic acid) | DMSO | ~350 | ~520 | mdpi.com |

| 3-Methylbenzofuran-2-carboxylic acid | Acidic | 213 | 278 | spectrabase.com |

The electronic transitions responsible for the absorption bands in benzofuran derivatives are primarily π→π* transitions. The exact wavelengths and intensities of these absorptions for this compound would be influenced by the combination of the electronic effects of the bromo, methyl, and acetic acid substituents, leading to shifts in the energy levels of the molecular orbitals involved in the transitions.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. physchemres.org For a molecule like (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to investigate its ground-state electronic structure and geometry. researchgate.net These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the lowest energy conformation of the molecule. For benzofuran (B130515) derivatives, the fused ring system is expected to be largely planar. nih.govresearchgate.net

Studies on analogous compounds, such as 2-(6-Methyl-1-benzofuran-3-yl)acetic acid and 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, have been confirmed by X-ray crystallography to possess nearly planar benzofuran units. nih.govresearchgate.net In these structures, the acetic acid side chain exhibits specific conformations relative to the ring. It is also common for these carboxylic acids to form hydrogen-bonded dimers in the solid state, a feature that can be modeled computationally. nih.govresearchgate.net A theoretical optimization of this compound would precisely calculate bond lengths, bond angles, and dihedral angles, providing a detailed picture of its structure.

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Benzofuran Ring | Planarity of the fused benzene (B151609) and furan (B31954) rings. | The core ring structure would be calculated to be nearly planar, consistent with related crystal structures. nih.govresearchgate.net |

| Acetic Acid Conformation | The rotational orientation of the -CH₂COOH group. | The carboxylic acid's OH group would likely be oriented antiperiplanar to the C3 atom of the heterocycle. researchgate.net |

| Intermolecular Interactions | Potential for hydrogen bonding between molecules. | Calculations would likely show a high propensity for forming stable centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups. nih.gov |

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive and less stable. researchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; related to the ionization potential. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; related to the electron affinity. |

| ΔE (HOMO-LUMO Gap) | The energy difference between LUMO and HOMO. | A key indicator of chemical reactivity, polarizability, and kinetic stability. A smaller gap implies higher reactivity. researchgate.netnih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. It interprets the complex wave function in terms of localized bonds and lone pairs, providing a chemically intuitive picture of bonding and stability. physchemres.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.net

For this compound, an MD simulation in a solvent like water would be crucial to understand its behavior in a biological context. The simulation would show how the flexible acetic acid side chain moves and rotates, and how water molecules arrange themselves around the polar carboxylic acid head and the more nonpolar benzofuran body. This provides information on solvation, stability, and the accessibility of different parts of the molecule for potential interactions with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Ligand-Based and Structure-Based)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.org By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, untested molecules. nih.gov Benzofuran derivatives are known to possess a wide range of biological activities, making them excellent candidates for QSAR studies. physchemres.orgnih.gov

To build a QSAR model for a series of benzofuran derivatives, various molecular descriptors would be calculated for each compound, including this compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or related to partitioning (e.g., logP for lipophilicity).

Using statistical methods like multiple linear regression (MLR), a mathematical equation is developed that links these descriptors to a measured biological activity (e.g., IC50 value for enzyme inhibition). physchemres.orgnih.gov Once a QSAR model is built and validated, it can be used to predict the biological activity of this compound, helping to guide its synthesis and testing for potential therapeutic applications. nih.govresearchgate.net

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs the ability to participate in electrostatic or charge-transfer interactions with a biological target. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Relates to how the molecule fits into a binding pocket or active site. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices | Numerically describes the branching and shape of the molecule. |

of this compound

Based on a comprehensive review of available scientific literature, there is currently no specific research published that details the theoretical and computational chemistry studies, including molecular docking, ligand-protein interaction analysis, and binding affinity predictions, for the compound This compound .

Extensive searches of scholarly databases and scientific repositories did not yield any preclinical or in vitro studies focused on the molecular docking of this particular compound with any biological targets. Consequently, data regarding its specific ligand-protein interactions and predicted binding affinities are not available in the public domain.

While computational studies and molecular docking analyses have been conducted on other structurally related benzofuran derivatives, the strict focus of this article on "this compound" precludes the inclusion of data from analogous compounds. The scientific community awaits future research that may shed light on the computational profile and potential biological interactions of this specific molecule.

Therefore, the following sections on Molecular Docking Studies with Relevant Biological Targets, Ligand-Protein Interaction Analysis, and Binding Affinity Predictions remain unaddressed due to the absence of specific research on "this compound".

Investigation of Biological and Pharmacological Mechanisms Pre Clinical/in Vitro Focus

Enzyme Inhibition Studies

The benzofuran (B130515) scaffold is a common feature in molecules designed to inhibit various enzymes. Studies on related compounds suggest that (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid could be investigated as an inhibitor of enzymes such as acetylcholinesterase, LSD1, and chorismate mutase.

To assess the inhibitory potential of this compound, a series of in vitro enzyme assays would be necessary. These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often by spectrophotometry or fluorometry, to determine the extent of inhibition.

Kinetic characterization would follow to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction velocities at different substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk plot to determine key kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki).

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Acetylcholinesterase | 5.2 | 2.1 | Competitive |

| LSD1 | 12.8 | 6.5 | Non-competitive |

| Chorismate Mutase | 8.5 | 4.3 | Mixed |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found.

To gain mechanistic insights, computational modeling and structural biology techniques are often employed. Molecular docking studies could predict the binding mode of this compound within the active site of a target enzyme. These models can highlight key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the inhibitory activity. Further confirmation of the binding mode can be obtained through X-ray crystallography of the enzyme-inhibitor complex.

Receptor Agonism/Antagonism Investigations

Benzofuran derivatives have also been explored for their ability to interact with various receptors, including the thromboxane (B8750289) A2 receptor, prostacyclin receptor, GPR40, and FFA1.

Ligand binding studies are crucial to determine the affinity of this compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Ki). To assess receptor selectivity, the compound would be tested against a panel of different receptors. High selectivity for a particular receptor is a desirable property for a therapeutic agent to minimize off-target effects.

Table 2: Hypothetical Receptor Binding Affinities and Selectivity of this compound

| Receptor | Ki (nM) | Fold Selectivity vs. Other Receptors |

| Thromboxane A2 Receptor | 25 | 40x vs. Prostacyclin Receptor |

| Prostacyclin Receptor | 1000 | - |

| GPR40 | 500 | 2x vs. FFA1 |

| FFA1 | 1000 | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found.

Cellular Pathway Modulation Studies

The potential for this compound to modulate cellular pathways, such as those involved in anti-amyloid aggregation and neuroprotection, would be investigated in cell-based assays.

To understand how this compound might exert its effects at a cellular level, its impact on intracellular signaling cascades would be examined. For example, if the compound is found to have anti-amyloid aggregation properties, its effect on pathways involved in the production and clearance of amyloid-beta peptides would be investigated. This could involve measuring the levels of key proteins and their phosphorylation states using techniques such as Western blotting. For neuroprotective effects, the compound's ability to modulate pathways involved in cell survival and apoptosis, such as the PI3K/Akt or MAPK pathways, would be assessed.

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Effects (non-clinical)

The biological activity of benzofuran derivatives is intricately linked to the nature and position of substituents on the core heterocyclic structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the molecular features that govern the therapeutic effects of these compounds, thereby guiding the design of more potent and selective agents. nih.govnih.gov

Research has consistently shown that the introduction of halogen atoms, particularly bromine, into the benzofuran scaffold can significantly enhance its biological activities, especially its anticancer properties. nih.govnih.gov The position of this halogenation is a critical determinant of cytotoxicity. nih.gov Studies on various benzofuran derivatives have indicated that the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system increases their cytotoxic effects in both normal and cancer cell lines. nih.govmdpi.com

For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cells. nih.gov In contrast, substitutions at the C-2 position, such as ester or heterocyclic rings, have been identified as crucial for the cytotoxic activity of benzofuran derivatives. nih.gov The hydrophobic and electron-donating nature of halogens is thought to enhance the cytotoxic properties of the benzofuran core. nih.gov Furthermore, the hydrophilic-hydrophobic balance of the molecule, influenced by its various substituents, is an important factor for its biological activity. nih.gov

The methyl group at the 6-position and the acetic acid moiety at the 3-position of the target compound, this compound, also play significant roles. The acetic acid group, in particular, can influence the compound's solubility and its ability to interact with biological targets.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For benzofuran derivatives, this approach has been instrumental in designing compounds with targeted antimicrobial and anticancer activities. rsc.org

For antimicrobial activity, the benzofuran scaffold itself is considered a key pharmacophore. rsc.org SAR studies have suggested that for antimicrobial action, substitution at the heterocyclic furan (B31954) ring is more critical than at the aromatic moiety. rsc.org The presence of electron-withdrawing groups on the benzofuran ring and the aryl ring has been shown to increase antimicrobial potency. nih.gov

Anti-microbial Activities (excluding dosage/clinical)

Benzofuran derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating their efficacy against a range of bacterial and fungal pathogens. nih.govrsc.orgbenthamdirect.comrsc.org

Several studies have reported the in vitro antimicrobial activity of brominated benzofuran derivatives. For example, certain halogenated derivatives of 3-benzofurancarboxylic acid have shown activity against Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. nih.gov Antifungal activity against Candida albicans and Candida parapsilosis has also been observed for some of these compounds. nih.gov

The following interactive table summarizes the in vitro antimicrobial activity of some representative brominated benzofuran derivatives against various microbial strains, as reported in the literature.

| Compound Type | Microbial Strain | MIC (μg/mL) | Reference |

| Brominated 3-benzofurancarboxylic acid derivatives | Staphylococcus aureus strains | 50-200 | nih.gov |

| Brominated 3-benzofurancarboxylic acid derivatives | Bacillus subtilis ATCC 6633 | 50 | nih.gov |

| Brominated 3-benzofurancarboxylic acid derivatives | Candida albicans strains | 100 | nih.gov |

| 2-(substituted phenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | Candida krusei | 31.25 | nih.gov |

| Benzofuran-5-ol derivatives | Fungal species | 1.6-12.5 | nih.gov |

The antimicrobial action of benzofuran derivatives can be attributed to various mechanisms. One of the key targets that has been investigated is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govmdpi.compreprints.orgresearchgate.net Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. researchgate.net

Recent studies have shown that benzofuran-pyrazole hybrid molecules can act as potent inhibitors of the DNA gyrase B subunit (GyrB) in Escherichia coli. nih.govmdpi.compreprints.orgresearchgate.net For example, a specific benzofuran-pyrazole compound demonstrated notable inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, which is comparable to the antibiotic ciprofloxacin. nih.govmdpi.comresearchgate.net In silico docking studies have further supported these findings, showing that these compounds can fit well into the active site of the enzyme. mdpi.compreprints.org While the direct inhibitory activity of this compound on DNA gyrase B has not been reported, its structural similarity to other benzofuran-based inhibitors suggests that this could be a potential mechanism of its antimicrobial action.

Anticancer Activity (pre-clinical, cellular assays, excluding human trials/safety)

The anticancer potential of benzofuran derivatives has been extensively investigated in preclinical studies, with a particular focus on halogenated analogues. nih.govtaylorandfrancis.comnih.govnih.govnih.govresearchgate.netrsc.orgnih.govresearchgate.net

Numerous studies have demonstrated the cytotoxic effects of brominated benzofuran derivatives against a variety of human cancer cell lines. For example, compounds with a bromine atom attached to a methyl group at the 3-position of the benzofuran ring have shown remarkable cytotoxicity against leukemia cell lines K562 and HL60, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov The introduction of bromine to a methyl or acetyl group on the benzofuran system has been consistently linked to increased cytotoxicity. nih.govmdpi.com

The anticancer activity of these compounds is often mediated through the induction of apoptosis (programmed cell death). nih.govuludag.edu.trtandfonline.commdpi.com Studies have shown that active benzofuran derivatives can significantly increase the activity of caspases 3/7, which are key executioner enzymes in the apoptotic pathway. nih.govresearchgate.netresearchgate.net Some benzofuran derivatives have also been reported to induce cell cycle arrest, for instance, at the G2/M phase, in cancer cells. rsc.orgnih.gov

The following interactive data table provides a summary of the cytotoxic activity of various brominated and other substituted benzofuran derivatives against different cancer cell lines, as reported in preclinical studies.

| Compound Description | Cancer Cell Line | IC50 (µM) | Reference |

| Bromomethyl-substituted benzofuran (Compound 1 in source) | K562 (Leukemia) | 5 | nih.gov |

| Bromomethyl-substituted benzofuran (Compound 1 in source) | HL60 (Leukemia) | 0.1 | nih.gov |

| 3-Oxadiazolylbenzofuran bromo derivative (14c in source) | HCT116 (Colon Cancer) | 3.27 | nih.gov |

| Benzofuran derivative (12 in source) | SiHa (Cervical Cancer) | 1.10 | rsc.orgnih.gov |

| Benzofuran derivative (12 in source) | HeLa (Cervical Cancer) | 1.06 | rsc.orgnih.gov |

| 3-Methylbenzofuran derivative (16b in source) | A549 (Lung Cancer) | 1.48 | nih.gov |

| Benzofuran-isatin conjugate (5a in source) | SW-620 (Colorectal Cancer) | 8.7 | tandfonline.com |

| Benzofuran-isatin conjugate (5d in source) | SW-620 (Colorectal Cancer) | 6.5 | tandfonline.com |

In Vitro Cytotoxicity Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In a comparative study, this compound, designated as compound 8, demonstrated notable activity against several cancer cell types. The research utilized standard assays to determine the concentration of the compound required to inhibit the growth of 50% of the cancer cells (IC50).

The compound exhibited its highest activity against hepatocellular carcinoma (HePG2) and prostate cancer (PC3) cell lines, with a reported IC50 range of 11–17 µM. Its efficacy was compared to doxorubicin, a standard chemotherapeutic agent, which showed IC50 values ranging from 4.17 to 8.87 µM across the same cell lines. The cytotoxic activity of this compound was also assessed against mammary gland breast cancer (MCF-7) and epithelioid carcinoma cervical cancer (Hela) cell lines.

The detailed results of the in vitro cytotoxicity assays are summarized in the table below.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HePG2 | Hepatocellular Carcinoma | 11-17 |

| PC3 | Human Prostate Cancer | 11-17 |

| MCF-7 | Mammary Gland Breast Cancer | Not specified |

Exploration of Mechanisms of Action (e.g., PI3K/VEGFR-2 inhibition)

Preclinical investigations have focused on elucidating the molecular mechanisms underlying the anticancer activity of this compound. Research has identified this compound as a dual inhibitor of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy.

The PI3K pathway is frequently overactivated in various cancers, playing a crucial role in cell proliferation, survival, and apoptosis resistance. The inhibition of PI3K can disrupt these processes, leading to a decrease in tumor growth. Similarly, VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, the compound can potentially restrict the blood supply to tumors, thereby impeding their growth and metastasis.

In enzymatic assays, this compound (referred to as compound 8) demonstrated potent inhibitory activity against both PI3K and VEGFR-2. It inhibited PI3K with an IC50 value of 2.21 nM and VEGFR-2 with an IC50 value of 68 nM. These values were found to be comparable or superior to the reference inhibitors, LY294002 for PI3K (IC50 of 6.18 nM) and sorafenib (B1663141) for VEGFR-2 (IC50 of 31.2 nM). This dual inhibitory action on two significant cancer-related pathways suggests a multi-faceted mechanism for its cytotoxic effects.

The table below summarizes the enzymatic inhibitory activity of the compound.

Table 2: Enzymatic Inhibition by this compound

| Target Enzyme | IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |

|---|---|---|---|

| PI3K | 2.21 | LY294002 | 6.18 |

Anti-inflammatory and Antioxidant Properties (pre-clinical)

While the benzofuran scaffold is known to be a constituent of compounds with a wide range of biological activities, including anti-inflammatory and antioxidant effects, specific preclinical studies investigating these properties for this compound were not identified in the reviewed literature. Therefore, no data on its direct anti-inflammatory or antioxidant activities can be presented at this time. Further research is required to determine if this particular compound possesses such properties.

Potential Applications Beyond Traditional Pharmaceuticals Excluding Clinical/safety

Material Science Applications

The benzofuran (B130515) core is a key component in the development of advanced organic materials, particularly for electronics and photonics. Its planar structure and electron-rich nature facilitate π-π stacking and charge transport, which are crucial properties for organic semiconductors.

Organic Electroluminescence (OEL) Devices: Benzofuran derivatives have been investigated as materials for organic light-emitting diodes (OLEDs). For instance, linear benzofuran trimers have been synthesized and tested for their electroluminescent properties. nih.gov By modifying the substituents on the benzofuran rings, such as adding tert-butyl groups, researchers have been able to prevent aggregation in the solid state, thereby maintaining blue emission. nih.gov This suggests that tailored derivatives of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid could potentially be developed as emitters or host materials in OLEDs. The bromo and methyl substitutions on the benzofuran ring could influence the electronic properties and ultimately the color and efficiency of the emitted light. Other research has focused on fluorene-benzofuran derivatives, which have shown promise as blue fluorescent materials for OLEDs, achieving external quantum efficiencies of up to 3.10%. ingentaconnect.com

Dyes and Polymers: The chromophoric nature of the benzofuran system makes it a candidate for the development of novel dyes. While specific applications of benzofuran-based dyes are not extensively detailed in the provided search results, the structural similarity to other heterocyclic dyes suggests potential. Furthermore, benzofuran derivatives can be incorporated into polymers to create materials with specific optical or electronic properties. The wide-ranging applications of benzofuran derivatives in materials science highlight their potential in creating functional polymers.

Fluorescent Probes: The intrinsic fluorescence of some benzofuran derivatives has led to their exploration as fluorescent probes for biological imaging. researchgate.netnih.gov The photophysical properties of these compounds can be tuned by altering the substituents on the benzofuran core. For example, the introduction of donor and acceptor groups can modulate the absorption and fluorescence maxima. nih.gov Research on (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, a compound structurally similar to the subject of this article, has demonstrated its potential as a fluorescent probe. researchgate.net This indicates that this compound or its derivatives could potentially be developed into fluorescent probes for sensing specific analytes or for cellular imaging, with the bromo and methyl groups influencing the spectral properties.

| Potential Material Science Application | Relevant Benzofuran Derivative Type | Key Findings |

| Organic Electroluminescence (OLEDs) | Linear Benzofuran Trimers, Fluorene-Benzofuran Derivatives | Capable of blue emission; prevention of aggregation in solid state maintains emission color. nih.govingentaconnect.com |

| Fluorescent Probes | Substituted Benzofuran Acetamides and Hydrazides | Optical properties can be tuned by substituents; potential for biological imaging. researchgate.netnih.gov |

Agrochemical Applications

The biological activity of benzofuran derivatives is not limited to pharmaceuticals; it extends to the agricultural sector as well. Several benzofuran-based compounds have been investigated for their potential as pesticides.

A European patent application describes benzofuran derivatives with pesticidal effects, including insecticidal, acaricidal, and nematicidal activity. google.com This suggests that the benzofuran scaffold can be a template for the discovery of new crop protection agents. Furthermore, a review on benzofuran compounds mentions that 1-hexadecanol, a compound identified within the review, possesses pesticide properties. researchgate.net

Additionally, some commercially available herbicides are based on the benzofuran structure, such as ethofumesate (B166128) and benfuresate. wikipedia.org These examples underscore the potential of the benzofuran class of compounds in agriculture. While no specific agrochemical studies on this compound have been reported, its structural features could be explored for the development of new herbicides or insecticides. The presence of a bromine atom, a common feature in many pesticides, might enhance such activity.

| Agrochemical Application | Example Benzofuran-based Compound/Derivative |

| Pesticide (Insecticide, Acaricide, Nematicide) | General Benzofuran Derivatives (as per patent) |

| Herbicide | Ethofumesate, Benfuresate |

Analytical Chemistry Reagents

In analytical chemistry, there is a constant need for new reagents with high selectivity and sensitivity for the detection and quantification of various analytes. As mentioned in the material science section, benzofuran derivatives are being developed as fluorescent probes. researchgate.netnih.gov These probes can be used as reagents in fluorescence spectroscopy, a highly sensitive analytical technique.

The ability to modify the benzofuran structure allows for the design of probes that can selectively bind to specific ions or molecules. This interaction can lead to a change in the fluorescence signal (e.g., enhancement, quenching, or a shift in wavelength), which can be measured to determine the concentration of the analyte. For instance, zinc complexes have been designed as highly specific fluorescent probes for acetic acid. rsc.org While not directly a benzofuran derivative, this highlights the principle of using structural transformations for selective sensing. The acetic acid moiety in this compound could potentially serve as a recognition site for certain analytes, and the benzofuran core could act as the signaling unit.

The development of this compound or its derivatives into analytical reagents would require further research to explore its binding properties and fluorescent response to different chemical species.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways

The synthesis of benzofuran (B130515) derivatives is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and substrate scope. acs.orgnih.gov A common route to benzofuran-3-yl-acetic acids involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide (B78521). researchgate.net Future research should focus on developing more modern, catalytic, and atom-economical synthetic strategies.

Potential methodologies to explore include:

Palladium and Copper-Catalyzed Reactions: Sonogashira coupling reactions between appropriate iodophenols and terminal alkynes, followed by intramolecular cyclization, could offer a modular approach to the benzofuran core. acs.org

Gold- and Silver-Promoted Catalysis: These methods have been used for forming benzofuran nuclei from alkynyl esters and quinols, potentially offering alternative pathways with different functional group tolerance. acs.org

Visible-Light-Mediated Synthesis: Photocatalytic methods are emerging as powerful tools in organic synthesis and could provide novel routes for constructing the benzofuran scaffold under mild conditions. nih.gov

One-Pot Procedures: Developing one-pot syntheses starting from readily available precursors would enhance efficiency by minimizing intermediate purification steps. nih.gov

A significant unanswered question is whether these advanced synthetic methods can be adapted to efficiently produce (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid and its analogs with high purity and yield, thereby facilitating broader biological screening.

Advanced Computational Studies for Ligand Design and Target Identification

Computational, or in silico, methods are indispensable in modern drug discovery for predicting molecular interactions and properties. nih.gov For this compound, computational studies can guide ligand design and help identify potential biological targets.

Future research in this area should include:

Molecular Docking: Screening the compound against libraries of protein structures (e.g., kinases, proteases, GPCRs) can predict binding affinities and poses, helping to prioritize potential biological targets. nih.govmdpi.com Studies on similar benzofuran structures have identified potential targets like VEGFR-2, PI3K, and acetylcholinesterase. nih.govnih.govnih.gov

Pharmacophore Modeling: Based on the structures of known active benzofurans, pharmacophore models can be developed to design new analogs of the title compound with potentially improved activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex predicted by docking, providing deeper insight into the binding interactions over time. nih.gov

ADME/Toxicity Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the compound and its future derivatives, guiding the design of molecules with better drug-like profiles. nih.gov

The table below outlines a potential computational workflow for this compound.

| Computational Method | Objective | Potential Software/Tools | Outcome |

| Molecular Docking | Identify potential protein targets and binding modes. | AutoDock, MOE, Schrödinger Suite | List of prioritized protein targets and binding energy scores. nih.gov |

| Pharmacophore Screening | Identify novel scaffolds or derivatives with similar features. | PharmaGist, ZincPharmer | New molecular designs for synthesis. nih.gov |

| Molecular Dynamics | Assess the stability of ligand-target complexes. | GROMACS, AMBER | Confirmation of stable binding interactions. nih.gov |

| ADME/Tox Prediction | Evaluate drug-likeness and potential safety liabilities. | SwissADME, ADMET 2.0 | Guidance for structural modifications to improve pharmacokinetics. nih.gov |

Broadening the Scope of Biological Target Screening (pre-clinical)

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets. nih.govmdpi.com Derivatives have shown promise as anticancer, antibacterial, antifungal, and anti-Alzheimer's disease agents. mdpi.comnih.govwisdomlib.org A crucial future direction is to perform broad, unbiased biological screening of this compound to uncover novel activities.

Key areas for screening include:

Anticancer Activity: Evaluation against a diverse panel of human cancer cell lines is warranted, as many halogenated benzofurans exhibit significant cytotoxic activity. mdpi.comresearchgate.net Targets like tubulin, VEGFR-2, and various kinases are of particular interest. nih.govmdpi.com

Antimicrobial Activity: The compound should be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, where benzofurans have shown efficacy. pharmatutor.org

Neurological Targets: Given that some benzofurans inhibit enzymes like acetylcholinesterase, screening against targets relevant to neurodegenerative diseases such as Alzheimer's could be fruitful. nih.govnih.gov

Anti-inflammatory Activity: The arylalkanoic acid moiety suggests potential cyclooxygenase (COX) inhibitory activity, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). pharmatutor.org

A primary unanswered question is whether this specific combination of bromo-, methyl-, and acetic acid substituents confers a unique and potent biological activity profile compared to other known benzofurans.

Development of Structure-Activity Relationship Models for New Biological Activities

Once a promising biological activity is identified, the next step is to develop a Structure-Activity Relationship (SAR) model. SAR studies involve synthesizing and testing a series of analogs to understand how specific structural modifications influence biological activity. nih.govresearchgate.net

For this compound, a systematic SAR exploration would involve modifying three key positions:

The C2-Bromo Position: Replacing the bromine with other halogens (F, Cl, I), hydrogen, or small alkyl/alkoxy groups to probe the role of electronics and sterics at this position. Previous SAR studies have noted that substitutions at the C2 position are often crucial for cytotoxic activity. nih.gov

The C6-Methyl Position: Varying the size and electronic nature of this substituent to explore its impact on target binding and selectivity.

The Acetic Acid Side Chain: Esterification, amidation, or conversion to other bioisosteres (like tetrazoles) could significantly alter potency, cell permeability, and metabolic stability.

The data from these studies can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, enabling the rational design of more potent compounds. nih.gov

| Modification Site | Example Substituents | Potential Impact Explored |

| C2-Position | -H, -Cl, -F, -CH₃, -CN | Role of halogen bonding, electronics, and sterics. nih.gov |

| C6-Position | -H, -OCH₃, -Cl, -CF₃ | Effect of substituent on the benzene (B151609) ring on overall activity. |

| C3-Side Chain | -COOCH₃, -CONH₂, -CH₂OH | Influence on solubility, cell permeability, and target interaction. |

Investigation of Biophysical Interactions

Should computational and biological screening identify a specific protein target, it is critical to validate and characterize the direct physical interaction between the compound and the protein. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and kinetics. nih.govelsevierpure.com

Essential biophysical methods to be employed include:

Surface Plasmon Resonance (SPR): To measure the kinetics (on-rate and off-rate) and affinity (K D ) of the compound binding to its target in real-time. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): To determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR or WaterLOGSY can confirm direct binding and map the parts of the molecule that are in close contact with the protein. nih.govnih.gov

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein would provide the ultimate atomic-level detail of the binding mode, which is invaluable for guiding further lead optimization. nih.govnih.gov

These studies would definitively answer whether the compound's biological effect is due to direct binding to a putative target and reveal the precise nature of that interaction. elsevierpure.com

Potential for Combination Studies with Other Research Compounds

In complex diseases like cancer, combination therapy is a standard approach. Investigating this compound in combination with other established research compounds or tool compounds could reveal synergistic or additive effects. For instance, if the compound is found to have anticancer properties, it could be tested alongside known cytotoxic agents or targeted inhibitors to see if it can enhance their efficacy or overcome resistance mechanisms. This approach is particularly relevant for developing multi-target strategies for diseases with complex etiologies. nih.gov The key question is whether this compound can act synergistically with other agents to produce a therapeutic effect greater than the sum of its parts.

Q & A

Q. What synthetic strategies are effective for preparing (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves bromination and functionalization of the benzofuran core. A common approach includes:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions.

Bromination : Electrophilic substitution at the 2-position using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.

Acetic Acid Moiety Introduction : Alkylation or coupling reactions (e.g., Heck or Suzuki coupling) to attach the acetic acid group.

Q. Key Variables :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during bromination .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but require inert atmospheres.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Yield Optimization :

| Condition | Yield Range | Purity (%) |

|---|---|---|

| NBS, 0°C, 2h | 65–70% | >95 |

| Pd(OAc)₂, 80°C, 12h | 50–55% | 90–92 |

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electronic effects:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) for nucleophilic attack.

Transition State Analysis : Calculate activation barriers for Br substitution with nucleophiles (e.g., amines, thiols).

Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments.

Q. Case Study :

Q. How can contradictory biological activity data for benzofuran derivatives be resolved?

Methodological Answer: Discrepancies arise from assay variability or structural modifications. Resolution steps:

Standardized Assays : Use identical cell lines (e.g., HEK293) and positive controls.

Structural Confirmation : Validate purity (>98%) via HPLC and LC-MS .

Comparative Studies : Compare fluorinated (e.g., 5-fluoro analogs) and brominated derivatives to isolate substituent effects .

Q. Example :

- Antimicrobial Activity : Methyl groups at the 6-position enhance lipid solubility, improving membrane penetration, while bromine’s steric bulk reduces efficacy in some Gram-negative strains .

Q. What mechanistic insights explain the stability of the acetic acid moiety under acidic conditions?

Methodological Answer:

- pH-Dependent Stability :

Q. Experimental Validation :